molecular formula C12H12N2O3 B2358449 5-(Phenoxymethyl)furan-2-carbohydrazide CAS No. 757193-60-5

5-(Phenoxymethyl)furan-2-carbohydrazide

Cat. No.: B2358449
CAS No.: 757193-60-5
M. Wt: 232.239
InChI Key: DWKKGVSUBJSFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Phenoxymethyl)furan-2-carbohydrazide: is an organic compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol . This compound is characterized by a furan ring substituted with a phenoxymethyl group and a carbohydrazide group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Phenoxymethyl)furan-2-carbohydrazide typically involves the reaction of 5-(Phenoxymethyl)furan-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:

  • Dissolve 5-(Phenoxymethyl)furan-2-carboxylic acid in an appropriate solvent such as ethanol.
  • Add hydrazine hydrate to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Purify the product by recrystallization from ethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-(Phenoxymethyl)furan-2-carbohydrazide is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new chemical reactions and methodologies .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also used in the development of new bioactive compounds .

Medicine: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new industrial processes and technologies .

Mechanism of Action

The mechanism of action of 5-(Phenoxymethyl)furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 5-(Phenoxymethyl)furan-2-carboxylic acid
  • 5-(Phenoxymethyl)furan-2-carbohydrazone
  • 5-(Phenoxymethyl)furan-2-carboxamide

Uniqueness: 5-(Phenoxymethyl)furan-2-carbohydrazide is unique due to its specific structural features, such as the presence of both a phenoxymethyl group and a carbohydrazide group. These features confer unique chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5-(phenoxymethyl)furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c13-14-12(15)11-7-6-10(17-11)8-16-9-4-2-1-3-5-9/h1-7H,8,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKKGVSUBJSFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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